molecular formula C25H22N4O2 B11077553 N-[(1Z)-3-{[2-(1H-indol-2-yl)ethyl]amino}-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-3-{[2-(1H-indol-2-yl)ethyl]amino}-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide

Cat. No.: B11077553
M. Wt: 410.5 g/mol
InChI Key: QXGADDJJXJKDGI-HAHDFKILSA-N
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Description

N-[(1Z)-3-{[2-(1H-indol-2-yl)ethyl]amino}-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide, often referred to as indole-based benzamide , belongs to the class of indole derivatives. Indole is a heterocyclic compound containing a benzene ring fused with a pyrrole ring. It plays a crucial role in various biological processes and has been found in many synthetic drug molecules .

Preparation Methods

Synthetic Routes:: The synthesis of N-[(1Z)-3-{[2-(1H-indol-2-yl)ethyl]amino}-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide involves coupling reactions. One convenient method is through N,N’-dicyclohexylcarbodiimide (DCC)-mediated coupling between an amine and a carboxylic acid . Further optimization and variations exist, but this approach provides a straightforward route.

Industrial Production:: While specific industrial production methods may not be widely documented, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

N-[(1Z)-3-{[2-(1H-indol-2-yl)ethyl]amino}-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the benzene ring can be replaced. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).

Major products formed depend on reaction conditions and substituents. For example, reduction may yield an amine derivative, while oxidation could lead to a carboxylic acid.

Scientific Research Applications

N-[(1Z)-3-{[2-(1H-indol-2-yl)ethyl]amino}-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide finds applications in:

    Chemistry: As a versatile building block for designing novel compounds.

    Biology: Studying its effects on cellular processes.

    Medicine: Investigating potential therapeutic properties.

    Industry: Exploring its use in materials science or drug development.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, indole derivatives share common features. Researchers often compare them based on substituents, pharmacological activities, and structural uniqueness.

Properties

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(Z)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H22N4O2/c30-24(19-8-2-1-3-9-19)29-23(15-18-7-6-13-26-17-18)25(31)27-14-12-21-16-20-10-4-5-11-22(20)28-21/h1-11,13,15-17,28H,12,14H2,(H,27,31)(H,29,30)/b23-15-

InChI Key

QXGADDJJXJKDGI-HAHDFKILSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CN=CC=C2)/C(=O)NCCC3=CC4=CC=CC=C4N3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NCCC3=CC4=CC=CC=C4N3

Origin of Product

United States

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